molecular formula C29H28F6N4O2 B2725129 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) CAS No. 957770-66-0

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine)

Cat. No.: B2725129
CAS No.: 957770-66-0
M. Wt: 578.559
InChI Key: QGLQHRHYJCQTQI-ZSMYEMOWSA-N
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Description

The compound is a complex organic molecule that contains a ureido group and a quinine moiety. The presence of the 3,5-Bis(trifluoromethyl)phenyl group suggests that it might have interesting chemical properties .

Scientific Research Applications

Fluorescence Spectra and Quantum Yields

Research has shown that compounds like quinine exhibit specific fluorescence spectra and quantum yields. This property is significant in the analysis and understanding of the photophysical behavior of such compounds, including 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) (Heller, Henry, & Mclaughlin, 1974).

Stereochemical Evaluation Against Plasmodium Falciparum

Stereochemical structures of compounds like 9-epiquinine have been evaluated for their activities against Plasmodium falciparum, a causative agent of malaria. This research contributes to understanding the effectiveness of such compounds in antimalarial applications (Karle, Karle, Gerena, & Milhous, 1992).

Mechanistic Rationale in Asymmetric Reactions

The 9-amino(9-deoxy)epi cinchona alkaloids, closely related to the queried compound, have shown significant roles in asymmetric aminocatalysis. Their ability to facilitate stereoselective functionalization of carbonyl compounds offers insights into organic synthesis and catalysis mechanisms (Morán, Hamilton, Bo, & Melchiorre, 2013).

Iron(III) Protoporphyrin IX Complex Formation

Studies have demonstrated the formation of complexes between Cinchona alkaloids like quinine and iron(III) protoporphyrin IX. This interaction is crucial in understanding the antimalarial properties and the inhibition mechanisms of these compounds (de Villiers, Gildenhuys, & le Roex, 2012).

Vinylogous Michael Addition

The application of 9-amino(9-deoxy)epi-quinine in catalyzing vinylogous Michael addition reactions has been explored. Such reactions are critical in the synthesis of various organic compounds, showcasing the utility of Cinchona alkaloids in organic synthesis (Di Iorio, Righi, Mazzanti, Mancinelli, Ciogli, & Bencivenni, 2014).

Catalytic Activity in Asymmetric Nitro-Michael Reaction

The epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide has demonstrated high catalytic activity in asymmetric nitro-Michael reactions. This finding is significant in the field of asymmetric catalysis, providing pathways for the synthesis of enantioselective compounds (Sekikawa, Kitaguchi, Kitaura, Minami, & Hatanaka, 2015).

Mechanism of Action

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLQHRHYJCQTQI-FRSFCCSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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